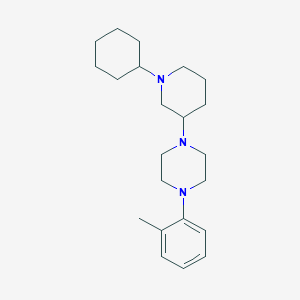![molecular formula C16H18N2O2 B4288559 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone](/img/structure/B4288559.png)
4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone
Vue d'ensemble
Description
4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Mécanisme D'action
The mechanism of action of 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone has potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone in lab experiments is its potential biological activity. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially useful tool for studying these biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone. One direction is to further study the mechanism of action of this compound. Understanding how this compound interacts with cells and biological systems can provide insights into its potential applications in scientific research. Another direction is to explore the potential of this compound as a fluorescent probe for imaging biological systems. Finally, this compound can be further studied for its potential as a therapeutic agent for treating inflammatory and cancerous conditions.
Applications De Recherche Scientifique
4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanone has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-14-8-6-13(7-9-14)11-16-17-15(18-20-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJMQODJYVQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzoyl-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]piperidin-4-amine](/img/structure/B4288479.png)
![2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B4288489.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B4288500.png)
![8-{[(2-methylphenyl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4288515.png)
![5-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]isoxazole-3-carboxamide](/img/structure/B4288529.png)
![1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine](/img/structure/B4288552.png)
![5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B4288563.png)
![3-[(cyclopentylcarbonyl)amino]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B4288573.png)
![1-[(3-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B4288574.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4288580.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4288583.png)
![1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4288588.png)
![2-[3-(morpholin-4-ylmethyl)phenyl]quinoline](/img/structure/B4288594.png)